molecular formula C19H19F3N4O2 B284818 N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B284818
Poids moléculaire: 392.4 g/mol
Clé InChI: OMWHXPQPXQXJPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which is a major global health problem. GSK583 has shown promising results in preclinical studies and has the potential to become an effective treatment for tuberculosis.

Mécanisme D'action

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide works by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacterium, and their inhibition leads to cell death. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a good safety profile in preclinical studies. It has low toxicity and does not have any significant adverse effects on liver and kidney functions. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration.

Avantages Et Limitations Des Expériences En Laboratoire

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have limited efficacy against dormant Mycobacterium tuberculosis, which is a major challenge in the treatment of tuberculosis.

Orientations Futures

There are several future directions for the development of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to optimize the pharmacokinetic properties of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide to improve its efficacy in vivo. Another direction is to develop combination therapies that can enhance the efficacy of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide against drug-resistant strains of Mycobacterium tuberculosis. Finally, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also be studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.
Conclusion
In conclusion, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a promising small molecule inhibitor that has the potential to become an effective treatment for tuberculosis and other bacterial infections. It has a unique mechanism of action, good safety profile, and good pharmacokinetic properties. However, further research is needed to optimize its efficacy in vivo and to develop combination therapies that can enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Méthodes De Synthèse

The synthesis of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form 3-methoxyphenyl trifluoroacetate. This intermediate is then reacted with isobutylamine to form N-isobutyl-3-methoxyphenyltrifluoroacetamide. The final step involves the reaction of N-isobutyl-3-methoxyphenyltrifluoroacetamide with 3-cyanopyrazole to form N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Applications De Recherche Scientifique

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.

Propriétés

Formule moléculaire

C19H19F3N4O2

Poids moléculaire

392.4 g/mol

Nom IUPAC

5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27)

Clé InChI

OMWHXPQPXQXJPQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

SMILES canonique

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.